molecular formula C5H10N4 B1455609 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine CAS No. 34392-57-9

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Cat. No. B1455609
CAS RN: 34392-57-9
M. Wt: 126.16 g/mol
InChI Key: XWBQALHNZUKXHB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine , also known by its IUPAC name (1-methyl-1H-1,2,4-triazol-3-yl)methanol , is a chemical compound with the molecular formula C₄H₇N₃O . It belongs to the class of triazole derivatives and exhibits interesting pharmacological properties. The compound’s structure includes a triazole ring, a methyl group, and an amino group attached to an ethyl backbone.



Synthesis Analysis

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves several steps. While I don’t have specific synthetic protocols from the retrieved papers, it typically starts with the reaction of an appropriate aldehyde or ketone with 1-methyl-1H-1,2,4-triazole-3-carbaldehyde . Subsequent reduction or modification steps yield the desired compound.



Molecular Structure Analysis

The molecular structure of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine consists of a triazole ring (with nitrogen atoms at positions 1, 2, and 4), a methyl group (attached to the triazole ring), and a hydroxymethyl group (attached to the triazole nitrogen at position 3). The compound’s 3D conformation influences its biological activity.



Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:



  • Nucleophilic substitution : The hydroxymethyl group can be replaced by other nucleophiles.

  • Oxidation/reduction : The methyl group or the hydroxymethyl group may participate in redox reactions.

  • Amination reactions : The amino group can react with electrophiles.



Physical And Chemical Properties Analysis


  • Physical Form : The compound exists as a solid.

  • Molecular Weight : Approximately 113.12 g/mol.

  • Melting Point : Not specified in the retrieved papers.

  • Solubility : Solubility in various solvents impacts its practical use.


Safety And Hazards


  • Hazard Statements : The compound is not classified as highly hazardous, but standard safety precautions should be followed.

  • Precautionary Measures : Avoid inhalation, skin contact, and ingestion. Handle in an inert atmosphere.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Research on 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Structural Modifications : Explore derivatives with improved properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-4-7-5(8-9)2-3-6/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBQALHNZUKXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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